Jtv-519 free base

Cardiac Arrhythmia Ischemia-Reperfusion RyR2 Stabilization

Researchers studying ischemia-reperfusion arrhythmias often face limited efficacy with conventional calcium channel blockers. JTV-519 free base (K201) uniquely combines RyR2 stabilization with multi-channel blockade and Ca²⁺-dependent SERCA inhibition (IC₅₀ 9-130 µM), reducing fatal arrhythmia incidence from 80% (diltiazem) to 20% in isoproterenol-challenged models. • Reduces SR Ca²⁺ leak by 35% in hypoxia-exposed HL-1 cardiomyocytes (1 µM), outperforming RyR-selective S107 • Validated RyR1 reference inhibitor (IC₅₀ 3.98 ± 0.79 µM) for structure-activity relationship benchmarking • ≥98% purity; free base form ensures reproducible solubility profiles for DMSO-based in vitro studies

Molecular Formula C25H32N2O2S
Molecular Weight 424.6 g/mol
CAS No. 145903-06-6
Cat. No. B1663253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtv-519 free base
CAS145903-06-6
SynonymsJTV-519 fumarate;  K201 hemifumarate;  1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone hemifumarate
Molecular FormulaC25H32N2O2S
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3
InChIKeyKCWGETCFOVJEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JTV-519 Free Base Overview


JTV-519 free base (CAS 145903-06-6), also known as K201, is a 1,4-benzothiazepine derivative with structural similarity to the L-type calcium channel blocker diltiazem but with a fundamentally distinct pharmacological profile [1]. Unlike conventional calcium channel blockers, JTV-519 acts as a cardiac ryanodine receptor (RyR2) stabilizer that suppresses pathologic diastolic sarcoplasmic reticulum Ca²⁺ leak, while also exhibiting multi-channel blocking activity and Ca²⁺-dependent SERCA inhibition [2]. This multi-target mechanism underpins its demonstrated antiarrhythmic efficacy in ischemia-reperfusion models where conventional agents have shown limited benefit [3].

Multi-target mechanismRyR2 stabilization, Ca²⁺-dependent SERCA modulation, and multi-channel blockade for arrhythmia research
Model contextReported endpoint response in ischemia-reperfusion arrhythmia and hypoxia-induced SR Ca²⁺ leak models
Free base formUnmodified parent molecule for studies requiring defined solubility and stability profiles; solution use within 1–3 months at -20°C

Why Generic Substitution Fails


Substitution of JTV-519 with conventional calcium channel blockers such as diltiazem or verapamil, or with RyR-selective rycals such as S107, is not scientifically equivalent due to fundamental differences in mechanism, target selectivity, and functional outcomes. JTV-519 uniquely combines RyR2 stabilization with multi-channel blockade and Ca²⁺-dependent SERCA inhibition [1], whereas diltiazem acts primarily as an L-type Ca²⁺ channel blocker without meaningful RyR2-stabilizing activity, and S107 lacks the multi-channel blocking component that contributes to JTV-519's efficacy in ischemia-reperfusion arrhythmia models [2]. These mechanistic distinctions translate into quantifiable differences in antiarrhythmic protection under specific pathological conditions, where in-class substitution has been shown to result in treatment failure [3]. Procurement of the specific free base form (versus hemifumarate or fumarate salts) further impacts solubility and stability profiles, directly affecting experimental reproducibility [4].

Target compound
JTV-519 free base
Potential substitute
Diltiazem / Verapamil
L-type Ca²⁺ channel blockers lack RyR2 stabilization; reported antiarrhythmic endpoint response may not transfer.
Target compound
JTV-519 free base
Potential substitute
S107 (RyR-selective rycal)
Lacks multi-channel blocking component; SR Ca²⁺ leak reduction data may not reproduce without additional channel modulation.
Target compound
JTV-519 free base
Potential substitute
Hemifumarate salt
Salt form may alter solubility and stability, directly impacting experimental reproducibility; verify lot-specific properties.

Comparative Evidence


Antiarrhythmic Protection vs. Diltiazem

In a direct head-to-head comparison in rats under Ca²⁺ loading and isoproterenol challenge, JTV-519 (K201) significantly suppressed fatal ventricular arrhythmia incidence and mortality, whereas diltiazem failed to provide protection [1]. Both compounds were administered at the same dose (1 mg/kg) prior to isoproterenol infusion, enabling a direct efficacy comparison under identical experimental conditions.

Antiarrhythmic protection vs. Diltiazem
Head-to-head
Fatal arrhythmia incidence: JTV-519 20% (2/10) vs Diltiazem 80% (8/10), p<0.01; rat isoproterenol/Ca²⁺ model, 1 mg/kg
Supports antiarrhythmic endpoint interpretation; L-type Ca²⁺ blockade alone may not confer protection in Ca²⁺ overload models.
Reported model context; requires validation in other species.
Cardiac Arrhythmia Ischemia-Reperfusion RyR2 Stabilization

SR Ca²⁺ Leak Reduction vs. S107 in Hypoxia

In a direct comparative study using HL-1 cardiomyocytes exposed to hypoxia (1% O₂), JTV-519 (1 μM) significantly reduced sarcoplasmic reticulum calcium leakage (SRCL) under both control and hypoxic conditions, whereas the RyR-selective rycal S107 showed no effect on SRCL or RyR2 gene/protein expression [1].

SR Ca²⁺ leak reduction vs. S107
Head-to-head
JTV-519 1 µM: SRCL ↓52% (normoxia), ↓35% (hypoxia); S107: no effect. HL-1 cardiomyocytes, 1% O₂ 7d
Supports SR Ca²⁺ leak endpoint review; multi-target mechanism may underlie response not seen with selective RyR agent.
Hypoxia model specific; endpoint context to verify.
Hypoxia Sarcoplasmic Reticulum Ca²⁺ Leak RyR2 Gene Expression

RyR1 Inhibitory Potency vs. Dioxole Congener

A structure-activity study comparing JTV-519 (K201) with its dioxole congener revealed that enhancing electron donor properties through chemical modification yields an approximately 16-fold increase in RyR1 inhibitory potency [1]. This cross-study comparison establishes JTV-519 as a defined potency benchmark against which novel RyR-targeting analogs can be quantitatively evaluated.

RyR1 inhibition vs. dioxole congener
Cross-study comparable
JTV-519 IC₅₀: 3.98 ± 0.79 µM; Dioxole congener: 0.24 ± 0.05 µM; ~16-fold difference; RyR1 lipid bilayer assay
Defines RyR1 inhibition benchmark for SAR programs; parent compound profile provides reference for novel analogs.
Congener potency context; class-specific activity.
RyR1 Inhibition Structure-Activity Relationship Skeletal Muscle

Solubility & Stability: Free Base vs. Hemifumarate

The free base form of JTV-519 (CAS 145903-06-6) exhibits distinct physicochemical properties compared to its hemifumarate salt (CAS 1038410-88-6), with implications for experimental handling and reproducibility [1]. While quantitative head-to-head stability data between forms is not available in primary literature, vendor technical datasheets consistently indicate that the hemifumarate salt offers enhanced aqueous solubility and stability compared to the free base, which requires storage at -20°C in lyophilized form and exhibits limited solution stability [2].

Free base vs. hemifumarate salt
Vendor-stated
Free base: lyophilized, stable 36 months at -20°C; solution limited to 1–3 months. Hemifumarate: enhanced aqueous solubility, stable 3 years at -20°C.
Salt form selection may impact experimental reproducibility; verify solubility and stability for intended assay conditions.
Supplier datasheet values; independent verification recommended.
Solubility Stability Salt Form Selection

Research Applications


Ischemia-Reperfusion Arrhythmia

JTV-519 free base is indicated for preclinical studies investigating ventricular arrhythmias arising from ischemia-reperfusion injury or catecholamine-induced Ca²⁺ overload. Based on direct comparative evidence, JTV-519 (1 mg/kg) reduced fatal arrhythmia incidence from 80% (diltiazem) to 20% in isoproterenol-challenged rats, whereas diltiazem offered no protection over vehicle [1]. This scenario is particularly relevant for researchers seeking an antiarrhythmic agent with combined RyR2 stabilization and multi-channel blocking activity that exceeds the efficacy of L-type Ca²⁺ channel blockers alone.

Hypoxia-Induced SR Ca²⁺ Leak

In hypoxia-exposed HL-1 cardiomyocyte models (1% O₂ for 7 days), JTV-519 (1 μM) reduced sarcoplasmic reticulum Ca²⁺ leak by 35%, whereas the RyR-selective comparator S107 demonstrated no effect [2]. This application scenario is specific to investigations of obstructive sleep apnea-associated heart failure pathogenesis and therapeutic intervention, where JTV-519's broader mechanism of action confers functional benefits not observed with more selective RyR-targeting agents. The free base form is appropriate for cell culture studies using DMSO as vehicle.

RyR Pharmacology & SAR Benchmarking

JTV-519 serves as a well-characterized reference compound for RyR1 inhibition studies, with a defined IC₅₀ of 3.98 ± 0.79 μM against RyR1 single-channel activity [3]. This benchmark enables quantitative comparison of novel RyR-targeting analogs—such as the 16-fold more potent dioxole congener (IC₅₀ = 0.24 ± 0.05 μM)—within structure-activity relationship programs. This scenario applies to medicinal chemistry efforts aimed at developing next-generation RyR stabilizers with enhanced potency or isoform selectivity for skeletal muscle disorders.

SERCA Ca²⁺-Dependent Modulation

JTV-519 free base exhibits Ca²⁺-dependent SERCA inhibition with IC₅₀ values of 130 μM, 19 μM, and 9 μM at 200 μM, 2 μM, and 0.25 μM Ca²⁺, respectively, in cardiac microsomes [4]. This defined concentration-response relationship makes JTV-519 suitable for studies examining the interplay between RyR2 stabilization and SERCA modulation under varying cytosolic Ca²⁺ conditions. Researchers should note the free base's limited aqueous solubility and prepare fresh DMSO stock solutions immediately prior to use, with solution storage limited to 1-3 months at -20°C to maintain potency.

Application
Selection Property
Validation Focus
Ischemia-reperfusion arrhythmia research
RyR2 stabilization + multi-channel blockade
Antiarrhythmic endpoint response in Ca²⁺ overload models
Hypoxia-induced SR Ca²⁺ leak studies
Multi-target Ca²⁺ handling modulation
SR Ca²⁺ leak reduction endpoint (vs. selective RyR agents)
RyR pharmacology SAR programs
Defined RyR1 inhibitory activity benchmark
Activity comparison for novel stabilizer analogs
SERCA modulation under varied [Ca²⁺]
Ca²⁺-dependent inhibitory profile
Concentration-response endpoint review in cardiac microsomes

Technical Documentation Hub

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